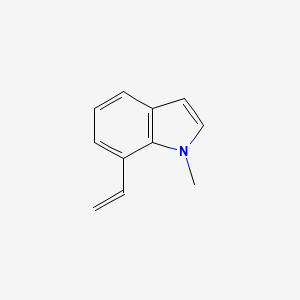

1-Methyl-7-vinyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-ethenyl-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h3-8H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABIQCYTXIYTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Indole Nucleus in Contemporary Chemical Research

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a cornerstone in chemical and pharmaceutical sciences. googleapis.com This structural motif is present in a vast array of natural products, including the essential amino acid tryptophan and numerous alkaloids with significant pharmacological activities. googleapis.com Its prevalence in biologically active molecules has made it a "privileged scaffold" in drug discovery, with indole derivatives being developed as anticancer, anti-inflammatory, and antimicrobial agents.

In materials science, the electron-rich nature of the indole ring makes it a valuable component in the design of organic semiconductors, dyes, and polymers. The ability of the indole nucleus to participate in a variety of chemical transformations, including electrophilic substitution and cycloaddition reactions, further underscores its importance as a versatile platform for synthetic innovation.

The Unique Role of Vinyl and N Methyl Substituents in Indole Reactivity

The reactivity of the indole (B1671886) nucleus is significantly influenced by the nature and position of its substituents. In 1-Methyl-7-vinyl-1H-indole, the N-methyl and 7-vinyl groups impart distinct chemical properties.

The N-methyl group plays a crucial role in directing the regioselectivity of reactions. In unsubstituted indoles, the acidic N-H proton can complicate reactions involving strong bases. N-methylation removes this acidic proton, allowing for selective metalation and functionalization at specific carbon positions of the indole ring. Furthermore, the N-methyl group can influence the electronic properties of the indole system, impacting its reactivity in various transformations.

The 7-vinyl group is a highly versatile functional handle for a variety of organic transformations. The carbon-carbon double bond of the vinyl group can participate in numerous reactions, including:

Polymerization: The vinyl group can undergo polymerization to create novel indole-containing polymers with potential applications in materials science.

Cross-coupling reactions: It can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, to form new carbon-carbon bonds and elaborate the molecular structure.

Cycloaddition reactions: The vinyl group can act as a dienophile or a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures.

Michael additions: The electron-withdrawing or -donating nature of the indole ring can influence the reactivity of the vinyl group in Michael additions.

The strategic placement of the vinyl group at the C7 position, adjacent to the pyrrole (B145914) ring, can also influence the steric and electronic environment of the indole nucleus, potentially leading to unique reactivity patterns compared to indoles with vinyl groups at other positions.

Scope and Academic Relevance of 1 Methyl 7 Vinyl 1h Indole in Synthetic and Mechanistic Chemistry

Strategies for Regioselective Functionalization of Indole Scaffolds

Achieving regioselectivity in the functionalization of the indole nucleus is a key challenge for synthetic chemists. The development of transition-metal-catalyzed cross-coupling reactions and C-H activation strategies has provided powerful tools to address this challenge, enabling the precise installation of substituents at specific positions of the indole ring.

Introduction of Vinyl Moieties via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. Several palladium-catalyzed methods have been successfully employed for the vinylation of indoles.

The Stille reaction, which couples an organotin compound with an organic halide or pseudohalide, is a widely used method for forming C-C bonds. wikipedia.orgorganic-chemistry.org This reaction is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.org The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orguwindsor.ca

In the context of indole synthesis, the Stille reaction can be used to introduce a vinyl group at a specific position by using a corresponding halogenated indole derivative. For instance, the coupling of a 7-haloindole with a vinyl stannane (B1208499) in the presence of a palladium catalyst would yield a 7-vinylindole. While specific examples for this compound were not found in the immediate search, the Stille reaction has been successfully applied to introduce vinyl groups at other positions of the indole ring. imist.ma A significant drawback of this method is the high toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org

Table 1: Key Features of the Stille Reaction

| Feature | Description |

| Reactants | Organotin compound (e.g., vinyl stannane) and an organic halide or pseudohalide (e.g., 7-haloindole). |

| Catalyst | Typically a palladium(0) complex, such as Pd(PPh₃)₄. |

| Advantages | High functional group tolerance, stability of organostannane reagents. wikipedia.org |

| Disadvantages | Toxicity of tin compounds. wikipedia.orgorganic-chemistry.org |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca |

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgbeilstein-journals.org This method is often preferred over the Stille reaction due to the low toxicity and high stability of the boronic acid and ester reagents. beilstein-journals.org The catalytic cycle is similar to that of the Stille reaction, involving oxidative addition, transmetalation, and reductive elimination. scielo.org.mx

The synthesis of vinyl indoles can be achieved through the Suzuki-Miyaura coupling of a haloindole with a vinylboronic acid or a vinylboronic ester. nih.govresearchgate.net For example, the reaction of 7-bromo-1-methyl-1H-indole with potassium vinyltrifluoroborate in the presence of a palladium catalyst and a suitable base would be a viable route to this compound. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. libretexts.org

Table 2: Suzuki-Miyaura Coupling for Vinylindole Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| N-methyl-3-vinyl indole | Triflate | 9-BBN, Pd catalyst | C-3β substituted indoles | nih.gov |

| Indole halide | Pinacolborane | Masuda borylation | Indolyl boronic acid | researchgate.net |

| 7-Triflate | Pinacol boronic ester | Palladium catalyst | Indene derivatives | beilstein-journals.org |

Direct C-H activation has emerged as a more atom-economical and efficient strategy for the functionalization of organic molecules, as it avoids the pre-functionalization step of preparing an organometallic or halide reagent. i-repository.net In the context of indole synthesis, transition-metal-catalyzed C-H vinylation allows for the direct introduction of a vinyl group onto the indole scaffold. datapdf.comthieme-connect.com

For instance, the rhodium-catalyzed C-H vinylation of 1-methylindole-3-carboxylic acid with alkenes has been shown to proceed efficiently. datapdf.com While this example demonstrates functionalization at the C3 position directed by a carboxylic acid group, similar strategies could potentially be developed for the C7 position of the indole ring, possibly by employing a suitable directing group at the N1 or C8 position. These reactions often involve the formation of a metallacyclic intermediate, followed by insertion of the alkene and subsequent β-hydride elimination. i-repository.net

Incorporation of the N-Methyl Group

The synthesis of this compound requires the introduction of a methyl group onto the indole nitrogen. This is typically achieved through N-alkylation methodologies.

The N-methylation of indoles can be accomplished using various reagents and conditions. A common method involves the deprotonation of the indole NH with a base, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate (B86663). orgsyn.org For instance, indole can be treated with sodium amide or sodium hydride to form the corresponding sodium salt, which then reacts with methyl iodide to give 1-methylindole (B147185). orgsyn.org

More environmentally friendly methods have also been developed, such as the use of dimethyl carbonate (DMC) as a methylating agent. nih.govgoogle.com The reaction of indole with DMC in the presence of a base like potassium carbonate can afford 1-methylindole. google.com The choice of catalyst can influence the reaction outcome; for example, using DABCO as a catalyst with DMC leads exclusively to N-methylated indole, whereas DBU can result in both N-methylated and N-methoxycarbonylated products. nih.gov

Table 3: N-Methylation of Indoles

| Indole Substrate | Methylating Agent | Base/Catalyst | Product | Reference |

| Indole | Methyl iodide | Sodium amide | 1-Methylindole | orgsyn.org |

| Indole | Dimethyl carbonate | Potassium carbonate | 1-Methylindole | google.com |

| Indole | Dimethyl carbonate | DABCO | N-methylated indole | nih.gov |

Post-Cyclization N-Methylation Techniques

Once the 7-vinyl-1H-indole core is established, the final step is often the introduction of the N-methyl group. Classical methods for the N-methylation of indoles typically involve the use of methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium hydroxide (B78521) (KOH). acs.org While effective, these reagents can be hazardous for large-scale production due to their toxicity and low boiling points. acs.org

A more environmentally benign and safer alternative for N-methylation is the use of dimethyl carbonate (DMC). acs.org This method has been successfully applied to a variety of indole substrates, including those with electron-withdrawing groups, providing high yields and purity. acs.org The reaction is typically carried out by heating the indole with DMC in a solvent like dimethylformamide (DMF) in the presence of a base. acs.org Another mild and effective method involves the use of methyl trifluoroacetate (B77799) (MTFA) in the presence of a base like potassium tert-butoxide. researchgate.net

It is important to note that direct C3 methylation of indoles can sometimes compete with N-methylation, particularly with certain catalysts and reaction conditions. nih.gov However, for many substrates, including 1-methylindole, N-methylation is the predominant pathway. nih.gov The choice of base and solvent can significantly influence the selectivity of N-alkylation versus C-alkylation.

Table 1: Comparison of N-Methylation Reagents for Indoles

| Reagent | Typical Base | Advantages | Disadvantages |

|---|---|---|---|

| Methyl Iodide | NaH, NaNH₂, KOH | High reactivity, well-established | Toxic, low boiling point, potential for C-alkylation |

| Dimethyl Sulfate | NaH, NaOH | Effective methylating agent | Highly toxic |

| Dimethyl Carbonate (DMC) | Zeolites, various bases | Environmentally friendly, less toxic, suitable for large-scale synthesis | May require higher temperatures or specific catalysts |

| Methyl Trifluoroacetate (MTFA) | t-BuOK | Mild reaction conditions | May not be as widely used or readily available |

Cyclization and Annulation Reactions Forming the this compound Core

An alternative to post-cyclization modification is the direct construction of the this compound ring system from appropriately substituted precursors. This approach often involves adapting classical indole syntheses or employing novel cyclization strategies.

The Fischer indole synthesis, a robust method for indole formation, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To synthesize a 7-vinylindole derivative, a precursor such as (2-vinylphenyl)hydrazine would be required. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole. wikipedia.org The synthesis can be catalyzed by various Brønsted or Lewis acids. wikipedia.org Modern variations of the Fischer indole synthesis include palladium-catalyzed cross-coupling reactions to form the necessary N-arylhydrazones, expanding the scope of the reaction. wikipedia.org Microwave-assisted Fischer indole synthesis has also been shown to be effective, often leading to cleaner reactions and easier workups. rsc.org

Table 2: Key Aspects of the Fischer Indole Synthesis for Substituted Indoles

| Feature | Description | Reference |

|---|---|---|

| General Reaction | Phenylhydrazine + Aldehyde/Ketone → Indole | wikipedia.org |

| Catalysts | Brønsted acids (HCl, H₂SO₄), Lewis acids (BF₃, ZnCl₂) | wikipedia.org |

| Key Intermediate | Phenylhydrazone | wikipedia.org |

| Mechanism Step | nih.govnih.gov-Sigmatropic rearrangement | wikipedia.org |

| Modern Variation | Palladium-catalyzed formation of N-arylhydrazones | wikipedia.org |

| Microwave Application | Can lead to cleaner reactions and easier workup | rsc.org |

The Bartoli indole synthesis is particularly well-suited for the preparation of 7-substituted indoles. wikipedia.orgingentaconnect.comchemeurope.com This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org For the synthesis of a 7-vinylindole, one might envision starting with an ortho-substituted nitrobenzene (B124822) and employing a vinyl Grignard reagent in a way that ultimately introduces the 7-vinyl group. The reaction requires at least three equivalents of the Grignard reagent and is often unsuccessful without an ortho-substituent on the nitroarene. wikipedia.orgchemeurope.com The steric bulk of the ortho group facilitates a key nih.govnih.gov-sigmatropic rearrangement in the reaction mechanism. wikipedia.org A modification by Dobbs utilizes an ortho-bromine as a directing group, which can be subsequently removed. chemeurope.com

The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgbhu.ac.in While this method is highly effective for producing 5-hydroxyindole (B134679) derivatives, its direct application to the synthesis of this compound is not straightforward and would require significant modification of the starting materials. There are also solid-phase variations of the Nenitzescu synthesis. wikipedia.orgresearchgate.net

Modern synthetic chemistry has seen the emergence of powerful cycloaddition and cascade reactions for the construction of complex heterocyclic systems. Indoles substituted with electron-withdrawing groups can undergo 1,3-dipolar cycloaddition reactions to form various fused indole systems. benthamdirect.comresearchgate.net For instance, novel dispirooxindoles have been synthesized through three-component 1,3-dipolar cycloaddition of azomethine ylides. mdpi.com

Cascade reactions, where a series of intramolecular reactions occur sequentially in a one-pot process, offer an efficient route to polycyclic indoles. acs.org These can be initiated by various means, including photoredox catalysis, leading to the formation of multiple bonds and stereocenters in a single operation. aablocks.com For example, vinyl-linked indoles can be starting points for mechanistically distinct cascade processes to synthesize polycyclic indoles. acs.org While not directly reported for this compound, the principles of these reactions could be adapted to design a convergent synthesis.

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner product profiles. at.uatandfonline.com Several indole syntheses have been successfully adapted to microwave-assisted conditions. For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved through a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines under microwave irradiation. mdpi.comunina.it Microwave-assisted, one-pot, three-component reactions have also been developed for the synthesis of polysubstituted indoles. nih.gov The Bischler indole synthesis can also be performed under microwave irradiation in a solvent-free manner. organic-chemistry.org Given these successes, a microwave-assisted approach could likely be developed for the synthesis of this compound, potentially through a palladium-catalyzed cyclization or an adaptation of a classical indole synthesis. nih.govorganic-chemistry.org

Application of Established Indole Syntheses with Precursors

Green Chemistry Principles in the Synthesis of this compound Analogues

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of complex organic molecules, including the analogues of this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing vinylindoles and related structures, green approaches focus on enhancing atom economy, utilizing environmentally benign solvents and catalysts, and employing energy-efficient reaction conditions.

A significant advancement in the green synthesis of indole derivatives is the move towards direct C-H functionalization. nih.govacs.org This strategy is inherently atom-economical as it avoids the need for pre-functionalized starting materials, such as halogenated indoles, thereby reducing synthetic steps and the generation of stoichiometric byproducts. organic-chemistry.orgchim.it Cross-dehydrogenative coupling (CDC) reactions, for example, directly form C-C bonds by activating two C-H bonds, representing a highly efficient and sustainable method for modifying the indole scaffold. chim.it

The choice of solvent is another critical aspect of green synthesis. Traditionally, many organic reactions are performed in volatile and often toxic solvents. Modern methodologies prioritize the use of water, ionic liquids, or even solvent-free conditions to mitigate environmental impact. nih.govbeilstein-journals.orgnih.gov Water, as a solvent, is not only environmentally friendly but can also play a prominent role in influencing the chemical process and outcomes in the synthesis of indole derivatives. nih.gov Similarly, Brønsted acid ionic liquids have been employed as recyclable, metal- and solvent-free systems for the direct C3 alkenylation of indoles with simple ketones to produce 3-vinylindoles. rsc.orgdntb.gov.ua

Catalysis is at the heart of many green synthetic methods. The development of efficient and recyclable catalysts is paramount. While precious metals like palladium have been instrumental in developing C-H functionalization reactions, research is increasingly focused on more abundant and less toxic metals such as copper and cobalt. chim.itrsc.org For instance, heterogeneous cobalt-catalyzed C-H alkylation of indoles using alcohols, via a borrowing hydrogen methodology, offers a straightforward route to substituted indoles. rsc.org Furthermore, biodegradable catalysts, such as glycerol-based carbon sulfonic acid, have been used for the synthesis of bis(indolyl)methanes under solvent-free conditions. nih.gov

Energy efficiency is another pillar of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tandfonline.com

These green principles are not mutually exclusive and are often combined to develop highly sustainable synthetic protocols for creating a diverse range of functionalized indoles, including structural analogues of this compound.

Research Findings in Green Synthesis of Indole Analogues

Several studies have demonstrated the successful application of green chemistry principles in the synthesis of vinylindoles and other functionalized indoles.

A direct dehydrative coupling protocol has been developed for the synthesis of 3-vinylindoles using indoles and simple ketones with a sulfonyl-containing Brønsted acid ionic liquid as a recyclable catalyst. rsc.org This method is notable for being metal- and solvent-free, proceeding under mild conditions, and allowing for easy product isolation. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |

| Indole | Acetophenone | Brønsted acid ionic liquid | 80 °C, 1.5 h | 3-(1-Phenylvinyl)-1H-indole | 94% | rsc.org |

| 2-Methylindole | Acetone | Brønsted acid ionic liquid | 80 °C, 5 h | 2-Methyl-3-(prop-1-en-2-yl)-1H-indole | 85% | rsc.org |

| Indole | Cyclohexanone | Brønsted acid ionic liquid | 80 °C, 1 h | 3-(Cyclohex-1-en-1-yl)-1H-indole | 92% | rsc.org |

Palladium-catalyzed C-H functionalization remains a powerful tool, and efforts have been made to render these processes greener. Gaunt and co-workers reported a regioselective C2 or C3 vinylation of indoles where the solvent played a crucial role in directing the outcome. chim.it While these reactions often use traditional solvents, they represent a step toward greater atom economy.

| Indole Substrate | Alkene | Catalyst / Oxidant | Solvent | Product | Yield | Reference |

| N-Acetylindole | Styrene | Pd(OAc)₂ / Cu(OAc)₂ | DMF/DMSO | C3-vinylated indole | 90% | chim.it |

| N-Acetylindole | Styrene | Pd(OAc)₂ / t-BuOOBz | Dioxane/AcOH | C2-vinylated indole | 68% | chim.it |

The use of greener solvents has been explored in copper-catalyzed cascade reactions to produce indole-2-carboxylic esters. A significant improvement was achieved by replacing dipolar aprotic solvents like DMSO with renewable solvents such as 2-MeTHF and ethyl acetate, which are derived from sustainable resources. acs.org This change also simplified the workup procedure, reducing the need for excessive organic solvents and water. acs.org

| Aldehyde | Amine | Catalyst | Solvent | Product | Yield | Reference |

| 2-Bromobenzaldehyde | Ethyl glycinate | CuI | 2-MeTHF | Ethyl 1H-indole-2-carboxylate | 85% | acs.org |

| 2-Bromo-5-methoxybenzaldehyde | Ethyl glycinate | CuI | EtOAc | Ethyl 5-methoxy-1H-indole-2-carboxylate | 76% | acs.org |

Solvent-free conditions represent an ideal green synthetic scenario. The synthesis of bis(indolyl)methanes, another class of indole analogues, has been achieved by reacting indoles with various aldehydes using a biodegradable glycerol-based carbon sulfonic acid catalyst at room temperature, affording excellent yields in very short reaction times. nih.gov

| Indole | Aldehyde | Catalyst | Conditions | Product | Yield | Reference |

| Indole | Benzaldehyde | Glycerol-based carbon sulfonic acid | Solvent-free, RT, 5 min | 3,3'-((Phenyl)methylene)bis(1H-indole) | 98% | nih.gov |

| Indole | 4-Chlorobenzaldehyde | Glycerol-based carbon sulfonic acid | Solvent-free, RT, 5 min | 3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) | 95% | nih.gov |

These examples underscore the tangible progress in applying green chemistry principles to the synthesis of structurally diverse analogues of this compound, paving the way for more sustainable production of valuable heterocyclic compounds.

Reactivity of the Vinyl Moiety in Diverse Chemical Transformations

The vinyl group at the C7 position of the indole ring is a site of significant chemical activity, participating in a variety of addition, cyclization, and radical reactions.

Electrophilic and Nucleophilic Additions to the Vinyl Group

The electron-rich double bond of the vinyl group is susceptible to attack by electrophiles. While specific studies on this compound are limited, the general reactivity of vinyl groups suggests that it can undergo electrophilic additions. For instance, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the vinyl group to form a more stable secondary carbocation adjacent to the indole ring.

Conversely, nucleophilic additions to the vinyl group are also plausible, particularly through Michael-type additions. In this scenario, a nucleophile would add to the β-carbon of the vinyl group, facilitated by the electron-withdrawing nature of a suitably activated indole ring or through the influence of a catalyst. nih.gov The unique electronic properties of vinyl azides, which can act as either electrophiles or nucleophiles, highlight the diverse reactivity of vinyl groups. nih.gov

Intermolecular and Intramolecular Cyclization Reactions involving the Vinyl Group

The vinyl group of this compound is a key participant in both intermolecular and intramolecular cyclization reactions, often catalyzed by transition metals like palladium. mdpi.comresearchgate.net These reactions are powerful tools for the construction of complex heterocyclic systems.

In intermolecular cyclizations , the vinyl group can react with other molecules to form new rings. For example, palladium-catalyzed reactions can facilitate the coupling of the vinyl group with other unsaturated compounds. mdpi.com

Intramolecular cyclizations of derivatives of this compound can lead to the formation of fused ring systems. For instance, the cyclization of N-allyl-1H-indole-2-carboxamides, catalyzed by palladium, can yield β-carbolinones or pyrazino[1,2-a]indoles. beilstein-journals.org Similarly, the intramolecular reaction of 3-alkenylindoles can produce carbocyclic fused rings. beilstein-journals.org Iron-catalyzed reductive cyclization of ortho-vinylanilides is another method for synthesizing indoles, proceeding through hydromagnesiation of the vinyl group. arabjchem.org Gold-catalyzed cascade cyclizations of diynes containing an indole nucleus can also lead to various fused indole derivatives. beilstein-journals.org

A notable example is the synthesis of benzo[b]carbazoles, where a Lewis acid can catalyze a 5-exo-dig cyclization involving a vinylidene intermediate. arabjchem.org

| Reaction Type | Catalyst/Reagent | Product Type | Reference |

| Intermolecular Cyclization | Palladium | Fused Heterocycles | mdpi.com |

| Intramolecular Cyclization | Palladium | β-carbolinones, Pyrazino[1,2-a]indoles | beilstein-journals.org |

| Reductive Cyclization | Iron | Indoles | arabjchem.org |

| Cascade Cyclization | Gold | Fused Indoles | beilstein-journals.org |

| 5-exo-dig Cyclization | Lewis Acid | Benzo[b]carbazoles | arabjchem.org |

Radical Reactions Initiated or Propagated by the Vinyl Group

The vinyl group can participate in radical reactions, which often proceed through a cascade of events. bbhegdecollege.com These reactions can be initiated by the addition of a radical species to the vinyl double bond. nih.gov For example, a thiyl radical can add to the vinyl group, leading to a series of subsequent reactions including cyclizations and eliminations. bbhegdecollege.com

Vinyl radicals themselves are key intermediates in certain transformations. sioc-journal.cn They can be generated from vinyl halides via single electron reduction or by the addition of a radical to an alkyne. sioc-journal.cn Once formed, these highly reactive species can undergo hydrogen atom transfer (HAT) to facilitate C(sp³)—H bond functionalization, leading to vinylation, alkynylation, and other modifications. sioc-journal.cn The regioselectivity of these radical additions is a crucial aspect, as demonstrated in studies of radical additions to internal alkynes. researchgate.net

Reactivity of the Indole Nucleus in this compound

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic attack. The presence of the methyl group on the nitrogen and the vinyl group at the C7 position influences the regioselectivity of these reactions.

Transition Metal-Catalyzed Functionalizations (e.g., C3-functionalization)

Transition metal catalysis has become a powerful tool for the selective functionalization of indoles. rsc.org Palladium-catalyzed reactions are particularly prevalent for C-H functionalization. rsc.org While C3-functionalization is common due to the inherent reactivity of the indole ring, directing groups can be employed to achieve functionalization at other positions, including C2 and the benzenoid C4–C7 positions. rsc.org

For instance, palladium-catalyzed oxidative Heck reactions can be used for the alkenylation of indoles. beilstein-journals.org Rhodium(III)-catalyzed reactions have been shown to selectively functionalize the C2 position of indoles when a directing group is present on the nitrogen. nih.gov Similarly, ruthenium(II)-catalyzed reactions can direct functionalization to the C7 position. nih.gov Palladium-catalyzed C-H acylation at the C7 position of indolines has also been achieved. nih.gov

These transition metal-catalyzed methods offer a versatile approach to introduce a wide range of functional groups, including aryl, alkenyl, alkynyl, and acyl groups, onto the indole nucleus with high regioselectivity. rsc.org

| Reaction Type | Catalyst | Position of Functionalization | Reference |

| Oxidative Heck | Palladium | C3 | beilstein-journals.org |

| C-H Functionalization | Rhodium(III) | C2 | nih.gov |

| C-H Functionalization | Ruthenium(II) | C7 | nih.gov |

| C-H Acylation | Palladium | C7 (of indoline) | nih.gov |

N-Substituent Effects on Indole Ring Reactivity

The substituent at the nitrogen atom (N-1 position) of the indole ring plays a pivotal role in dictating the molecule's reactivity and regioselectivity. In the case of this compound, the N-methyl group significantly influences its chemical behavior compared to its N-unsubstituted counterpart, 7-vinyl-1H-indole.

The nature of the N-substituent generally determines the suitability of the indole derivative for different types of catalytic reactions. For instance, N-substituted vinylindoles, such as this compound, are often suitable substrates for reactions that are enabled by non-hydrogen-bonding catalysts. bohrium.com In contrast, NH-unsubstituted vinylindoles are typically more competent reactants in reactions that rely on hydrogen-bonding catalysts. bohrium.com

The presence of the N-methyl group also prevents reactions that target the acidic N-H proton. This is crucial for directing reactions to other parts of the molecule. For example, C-metallation at the C-2 position of an indole ring generally requires the nitrogen to be substituted or protected. bhu.ac.in This prevents the base from simply deprotonating the nitrogen, allowing for functionalization at the carbon skeleton instead. bhu.ac.in

Furthermore, studies on various indole derivatives have demonstrated that N-alkylation can significantly alter the electronic properties and steric environment of the indole nucleus, thereby influencing reaction outcomes. Research on the anticancer properties of indole derivatives has shown that substituting the N-1 position with a methyl group can enhance biological activity by as much as 60-fold compared to the non-substituted analogue. nih.gov While this relates to biological function, it underscores the profound electronic impact of N-substitution on the indole system's interactions.

The reactivity of the indole can be directed towards different positions based on the N-substituent and the reaction conditions. While the C-3 position is typically the most nucleophilic site in many indoles, the presence and nature of the N-substituent can modulate this. nih.govrsc.org In multicomponent reactions, the indole nitrogen itself can act as a nucleophile, leading to N-substituted products. rsc.org However, with the nitrogen already occupied by a methyl group in this compound, this pathway is blocked, channeling the reactivity towards electrophilic attack at the carbon framework or reactions involving the vinyl group.

| N-Substituent Type | Effect on Reactivity | Favored Reaction Type | Reference |

|---|---|---|---|

| N-H (Unsubstituted) | Acts as a hydrogen-bond donor; acidic proton can be abstracted. | Organocatalytic reactions with hydrogen-bonding catalysts. | bohrium.com |

| N-Alkyl (e.g., N-Methyl) | Blocks N-H reactivity; alters electronic properties and steric hindrance. Enables C-2 lithiation. | Reactions with non-hydrogen-bonding catalysts; directs reactivity to the carbon skeleton. | bohrium.combhu.ac.in |

| N-Protecting Group (e.g., Phenylsulfonyl) | Protects the nitrogen and can direct lithiation to the C-2 position through chelation before being removed. | C-2 functionalization via metallation. | bhu.ac.in |

Mechanistic Pathways of Key Reactions

Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to controlling and optimizing chemical reactions. For derivatives of this compound, a combination of experimental and computational methods has been employed to elucidate these complex pathways.

Experimental Evidence for Reaction Mechanisms (e.g., Control Experiments, Time-Course Studies)

Experimental studies provide tangible proof for proposed reaction mechanisms. Techniques such as isotopic labeling, control experiments, and kinetic analyses are instrumental in mapping the transformation pathways of indole derivatives.

Isotopic Labeling Experiments: These experiments are powerful tools for tracing the path of atoms through a reaction. For instance, in studies of rhodium-catalyzed C-H/N-H annulation reactions of related indole systems, deuterium-labeling experiments using D₂O were performed. chinesechemsoc.org The observation of deuterium (B1214612) incorporation in both the final product and the recovered starting material provided strong evidence for a reversible C-H bond cleavage step in the mechanism. chinesechemsoc.org Similarly, in iron-catalyzed alkylation of indoles, deuterium labeling at the C-2 position was used to demonstrate the reversibility of C-H activation. acs.org

Control Experiments: These are designed to validate the role of specific reagents or functional groups. In mechanistic studies of annulation reactions, control experiments using N-protected indole substrates can help to clarify the role of the indole N-H group or, in its absence, confirm that reactivity is directed elsewhere. researchgate.net The failure of a reaction to proceed in the absence of a catalyst or a specific reagent, such as an oxidant, confirms its essential role in the catalytic cycle. chinesechemsoc.org

Intermediate Trapping and Characterization: The isolation and structural verification of a proposed reaction intermediate offer compelling evidence for a mechanistic pathway. In a rhodium-catalyzed annulation, a key cyclometalated rhodium(III) complex was successfully isolated and its structure unambiguously confirmed by X-ray crystallography, providing a snapshot of the catalytic cycle. chinesechemsoc.org

Kinetic and Time-Course Studies: Monitoring the concentration of reactants, intermediates, and products over time can reveal the rate-determining step of a reaction. A time-course study using ¹H NMR, for example, was used to confirm the formation of a pyrazole (B372694) N-radical intermediate triggered by the addition of an oxidant (DDQ) in an iron-catalyzed C-N coupling reaction. acs.org

| Technique | Purpose | Example Finding for Indole Derivatives | Reference |

|---|---|---|---|

| Isotopic Labeling (e.g., Deuterium) | Trace atom pathways; determine if a bond cleavage is reversible. | Demonstrated the reversibility of C-H activation at the indole C3 position. | acs.org |

| Control Experiments | Verify the necessity of a catalyst, reagent, or functional group. | Confirmed the crucial role of electricity and rhodium catalyst in an electro-oxidative annulation. | chinesechemsoc.org |

| Intermediate Isolation & X-ray Crystallography | Confirm the structure of a proposed transient species. | Verified the structure of a cyclometalated rhodium(III) intermediate. | chinesechemsoc.org |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detect and characterize radical intermediates. | Confirmed the formation of a pyrazole N-radical in an Fe-catalyzed C-N coupling. | acs.org |

| Time-Course NMR Studies | Monitor reaction progress and intermediate formation over time. | Tracked the generation of radical species following the addition of an oxidant. | acs.org |

Computational Elucidation of Reaction Coordinates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into reaction mechanisms that are often inaccessible through experimentation alone. It allows for the mapping of the entire reaction coordinate, including the structures and energies of transition states and intermediates.

Transition State Analysis: DFT calculations can model the high-energy transition state structures that connect reactants to products. For example, in a study of palladium-catalyzed dearomative diarylation of indoles, DFT calculations were used to corroborate the proposed mechanism. researchgate.net The calculations helped to explain how a chiral ligand controlled stereoselectivity during the migratory insertion step and how an achiral ligand facilitated the final reductive elimination. researchgate.net Computational studies on rhodium carbenoids have also been used to develop rational models for predicting the stereochemical outcome of C-H insertion reactions by analyzing transition state geometries. researchgate.net

Reaction Pathway Modeling: Computational studies can map the potential energy surface of a reaction, revealing the most likely pathway. In the synthesis of cyclopentennelated indoles, computational analysis supported a mechanism involving indolidene intermediates. nih.gov The calculations showed how the subsequent electrocyclization of these intermediates was the key step that determined the regioselectivity of the reaction. nih.gov

Validating Experimental Observations: Computational findings are often used to support or explain experimental results. For instance, DFT calculations have been used to rationalize the regioselectivity observed in the Fischer indole synthesis. scispace.com In another case, a computational study on a palladium-facilitated isomerization found only a minor charge build-up in the transition state, suggesting that a long-lived charged intermediate was not involved, which helps to refine the proposed mechanism. scholaris.ca

| Computational Method | Application | Insight Gained for Indole-Related Reactions | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate energies of reactants, products, intermediates, and transition states. | Corroborated experimental findings for a Pd-catalyzed dearomative diarylation. | researchgate.net |

| Intrinsic Reaction Coordinate (IRC) Calculation | Map the lowest energy path connecting a transition state to reactants and products. | Used to study the decomposition pathway of vinyl azides. | researchgate.net |

| Stationary Point Analysis | Investigate the charge evolution and geometry at key points along the reaction coordinate. | Examined charge separation in transition states to understand reaction barriers. | escholarship.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 7 Vinyl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy allows for the precise measurement of the magnetic properties of atomic nuclei, which are highly sensitive to their local chemical environment. For 1-Methyl-7-vinyl-1H-indole, both ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for elucidating its structure.

One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of nearby functional groups. The indole (B1671886) ring protons will appear in the aromatic region, typically between 6.5 and 7.7 ppm. The N-methyl protons will be observed as a sharp singlet in the upfield region, likely around 3.7-4.0 ppm. The vinyl group protons will exhibit a characteristic set of signals in the vinylic region (typically 5.0-7.0 ppm), with geminal and vicinal couplings leading to complex splitting patterns (doublet of doublets).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a single peak for each unique carbon atom. The chemical shifts for the carbons in this compound are predicted based on the known effects of methyl and vinyl substituents on the indole ring. The carbons of the indole ring are expected to resonate between approximately 100 and 140 ppm. The N-methyl carbon will appear upfield, around 30-35 ppm. The vinyl group carbons will have distinct chemical shifts, with the terminal CH₂ carbon appearing at a lower chemical shift than the CH carbon directly attached to the indole ring.

Predicted ¹H and ¹³C NMR Data for this compound:

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.0 - 7.2 | d |

| H-3 | 6.4 - 6.6 | d |

| H-4 | 7.5 - 7.7 | d |

| H-5 | 7.0 - 7.2 | t |

| H-6 | 7.0 - 7.2 | d |

| N-CH₃ | 3.7 - 4.0 | s |

| -CH=CH₂ (α-H) | 6.8 - 7.0 | dd |

| -CH=CH₂ (β-H, cis) | 5.0 - 5.2 | dd |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 128 - 130 |

| C-3 | 101 - 103 |

| C-3a | 128 - 130 |

| C-4 | 120 - 122 |

| C-5 | 120 - 122 |

| C-6 | 120 - 122 |

| C-7 | 135 - 137 |

| C-7a | 135 - 137 |

| N-CH₃ | 30 - 35 |

| -CH=CH₂ (α-C) | 130 - 135 |

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule, which is essential for unambiguous structural assignment.

COSY is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons. For instance, H-2 would show a correlation with H-3. The protons on the benzene (B151609) ring portion of the indole (H-4, H-5, and H-6) would exhibit a network of cross-peaks corresponding to their vicinal couplings. The vinyl group protons would also show strong correlations, with the α-proton coupling to both β-protons.

HSQC and HMQC are heteronuclear correlation experiments that map direct one-bond correlations between protons and the carbons to which they are attached. This technique is invaluable for assigning carbon signals based on the already assigned proton spectrum. For this compound, each protonated carbon would show a cross-peak with its attached proton(s). For example, the signal for C-2 would correlate with the signal for H-2, and the N-methyl carbon signal would correlate with the N-methyl proton singlet.

HMBC is another heteronuclear correlation technique, but it reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This experiment is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In the HMBC spectrum of this compound, correlations would be expected between the N-methyl protons and carbons C-2 and C-7a. The vinyl protons would show correlations to the indole ring carbon C-7, confirming the point of attachment.

NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This is based on the Nuclear Overhauser Effect (NOE), which involves the transfer of nuclear spin polarization through space. NOESY is instrumental in determining the stereochemistry and preferred conformation of a molecule in solution.

For this compound, a NOESY experiment could reveal important spatial relationships. For instance, a cross-peak between the N-methyl protons and the H-2 proton would provide information about the orientation of the methyl group relative to the pyrrole (B145914) ring. More significantly, NOE correlations between the vinyl group protons and the H-6 proton on the indole ring would help to define the preferred rotational conformation of the vinyl substituent. The presence or absence of such a cross-peak would indicate whether the vinyl group is oriented towards or away from the benzene portion of the indole nucleus. This information is critical for understanding the three-dimensional structure of the molecule in its native solution state. Such conformational preferences can be influenced by steric and electronic factors. nih.gov

2D NMR Techniques for Connectivity and Proximity Assessment

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would provide the exact mass, allowing for the confirmation of its molecular formula, C₁₁H₁₁N. This high level of precision enables differentiation between compounds with the same nominal mass but different elemental compositions.

The theoretical exact mass of the molecular ion [M]⁺ of this compound is calculated to be 157.08915 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confidently confirm the elemental composition. Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Orbitrap MS are often employed for such high-resolution measurements, revealing the unparalleled chemical complexity in samples. pnnl.gov The choice of ionization method, such as electrospray ionization (ESI), is fundamental to generating the parent ions for analysis. pnnl.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₁N |

| Theoretical Exact Mass | 157.08915 Da |

| Nominal Mass | 157 Da |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, the molecular ion of this compound (m/z 157) would be isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's connectivity.

While specific experimental data for this compound is not available, a plausible fragmentation pathway can be predicted based on its structure. Key fragmentation events would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 142, confirming the presence of the N-methyl group.

Loss of ethylene (C₂H₄): A retro-Diels-Alder-type rearrangement could lead to the loss of the vinyl group as ethylene, producing a fragment ion at m/z 129.

Loss of a hydrogen cyanide (HCN): Cleavage of the indole ring could result in the loss of HCN, a common fragmentation pathway for indole derivatives.

Analysis of these characteristic fragments allows for the confirmation of the specific arrangement of the methyl and vinyl substituents on the indole scaffold.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features. For comparison, the related compound 1-methylindole (B147185) exhibits characteristic peaks for the C-H stretching of the methyl group and aromatic C=C stretching. researchgate.netresearchgate.net

The predicted FT-IR absorption bands for this compound are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic & Vinyl |

| 2980-2850 | C-H Stretch | Methyl (CH₃) |

| ~1625 | C=C Stretch | Vinyl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1470-1430 | C-H Bend | Methyl (CH₃) |

| ~990 and ~910 | =C-H Bend (out-of-plane) | Vinyl |

| 800-700 | C-H Bend (out-of-plane) | Substituted Benzene Ring |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Vibrational modes that involve a change in polarizability, such as those of symmetric, non-polar bonds, tend to be strong in Raman spectra. A structural and spectroscopic characterization of the related 1-Methylindole has been performed using FT-Raman, highlighting its utility for this class of compounds. researchgate.net

For this compound, the FT-Raman spectrum would be particularly useful for identifying the C=C bonds of the vinyl group and the aromatic indole ring, as these are expected to produce strong Raman signals. The symmetric stretching of the aromatic ring system and the vinyl C=C bond would be prominent features, providing confirmatory information to the data obtained from FT-IR spectroscopy.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

To perform this analysis on this compound, a single crystal of high quality would be required. While crystallographic data for the target compound is not available, a study on the related derivative, 1-Vinyl-1H-indole-3-carbaldehyde, illustrates the type of detailed structural information that can be obtained. researchgate.netnih.gov The study confirmed the molecular structure and atomic connectivity, revealing key geometric parameters. researchgate.netnih.gov

For 1-Vinyl-1H-indole-3-carbaldehyde, the analysis provided the following crystallographic data, which serves as an example of the parameters that would be determined for this compound.

| Parameter | 1-Vinyl-1H-indole-3-carbaldehyde |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.3200 (5) |

| b (Å) | 8.1490 (5) |

| c (Å) | 13.1620 (7) |

| β (°) | 99.952 (1) |

| Volume (ų) | 878.95 (9) |

This level of detailed structural information from X-ray crystallography is invaluable for understanding the molecule's conformation and packing in the solid state.

Computational and Theoretical Studies on 1 Methyl 7 Vinyl 1h Indole and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, based on the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's behavior.

Density Functional Theory (DFT) has become a prevalent computational method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. rsc.orgresearchgate.net DFT methods calculate the total energy of a system based on its electron density, providing a detailed picture of the molecule's electronic properties. researchgate.net For substituted indoles, DFT has been successfully used to predict geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data. rsc.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are critical descriptors of chemical reactivity and stability. nih.gov A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 1-Methyl-7-vinyl-1H-indole, the HOMO is expected to be distributed primarily over the electron-rich indole (B1671886) ring and the π-system of the vinyl group. This distribution indicates that these are the most probable sites for electrophilic attack. The LUMO, conversely, would also be distributed across the π-system, representing the regions most susceptible to nucleophilic attack. The methyl group at the N-1 position and the vinyl group at the C-7 position influence the energies and distributions of these frontier orbitals compared to the parent indole molecule. The vinyl group, in particular, extends the π-conjugation, which typically raises the HOMO energy and lowers the LUMO energy, thereby decreasing the energy gap and increasing the molecule's reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies (eV) and Energy Gaps (eV) for Indole and its Derivatives using DFT. Note: These are representative values based on typical DFT calculations for similar compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| Indole | -5.58 | -0.25 | 5.33 |

| 1-Methylindole (B147185) | -5.45 | -0.20 | 5.25 |

| 7-Vinylindole | -5.35 | -0.40 | 4.95 |

| This compound | -5.28 | -0.42 | 4.86 |

The electron density distribution reveals how electrons are spread throughout the molecule. A Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the surface of a molecule, which is defined by a specific value of electron density. uni-muenchen.de MEP maps use a color scale to indicate different potential values: red typically represents regions of most negative electrostatic potential (electron-rich, attractive to electrophiles), while blue represents regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow indicate regions of intermediate or neutral potential. nih.govresearchgate.net

In this compound, the MEP map would show a region of negative potential (red) around the nitrogen atom of the pyrrole (B145914) ring, due to its lone pair of electrons. The π-cloud of the vinyl group and the fused benzene (B151609) ring would also exhibit negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the pyrrole ring (at C2) and those on the methyl group, would show regions of positive potential (blue), indicating they are the most electron-deficient sites. researchgate.net Such maps are crucial for predicting intermolecular interactions, including hydrogen bonding, and identifying the most likely sites for chemical reactions. uni-muenchen.de

Beyond DFT, other computational methods are employed for molecular modeling. Ab initio (from first principles) methods, such as Hartree-Fock (HF), solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. nih.govnih.gov While generally very accurate, especially when coupled with methods that account for electron correlation (like Møller-Plesset perturbation theory or Coupled Cluster theory), they are computationally very demanding. researchgate.net

Force-field methods, on the other hand, are based on classical mechanics and use a set of empirically derived parameters (a "force field") to describe the potential energy of a system. nih.gov These methods are much faster than quantum mechanical calculations and are well-suited for studying large molecular systems and performing molecular dynamics simulations to explore conformational landscapes over time. However, their accuracy is entirely dependent on the quality of the parameters for the specific types of atoms and bonds present in the molecule.

For a molecule like this compound, ab initio and DFT methods would be used for accurate calculations of electronic properties and reaction mechanisms, while force-field methods would be employed for rapid conformational searches or to simulate its behavior in a larger system.

Density Functional Theory (DFT) for Electronic Structure Analysis

Conformational Analysis and Dynamics

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for conversion between them.

The core indole ring system is inherently planar. nih.gov However, substituents can introduce steric strain that may cause deviations from planarity or restrict the rotation of the substituent groups.

In this compound, the methyl group at the N-1 position is relatively small and is not expected to cause significant distortion of the indole ring. The vinyl group at the C-7 position, however, is located on the benzene portion of the indole nucleus. The primary conformational variable for this molecule is the dihedral angle defining the orientation of the vinyl group relative to the plane of the indole ring.

Steric hindrance between the vinyl group and the hydrogen atom at the C-6 position could influence this orientation. Computational studies can map the potential energy surface as a function of the rotation around the C7-C(vinyl) single bond. This analysis would reveal the most stable conformer(s) and the energy barriers to rotation. It is likely that the most stable conformation is one where the vinyl group is co-planar with the indole ring to maximize π-conjugation, but a slightly twisted conformation might be adopted to alleviate minor steric clashes. The energy barrier for rotation would quantify how flexible this group is at a given temperature. Such steric considerations are important as the conformation can impact the molecule's electronic properties and how it interacts with other molecules.

Energy Barriers for Rotational Isomers and Conformational Equilibria

The conformational flexibility of this compound is primarily dictated by the rotation of the vinyl group relative to the indole ring. This rotation gives rise to different rotational isomers, or conformers, which are separated by specific energy barriers. The study of these barriers and the resulting conformational equilibria is crucial for understanding the molecule's structure, reactivity, and interactions.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these conformational landscapes. nih.govnih.govekb.eg By systematically rotating the dihedral angle between the vinyl group and the indole ring and calculating the energy at each step, a potential energy surface can be generated. The maxima on this surface correspond to the transition states for rotation, and their energy relative to the minima (the stable conformers) defines the rotational energy barrier. nih.govrsc.org

The relative populations of the different conformers at a given temperature can be estimated from their calculated Gibbs free energies, which take into account both enthalpic and entropic contributions. This allows for a theoretical prediction of the conformational equilibria. lumenlearning.comutdallas.edu

Illustrative Data for Rotational Isomers of this compound:

The following table presents hypothetical data for the calculated relative energies and rotational barriers of the possible planar conformers of this compound. These values are for illustrative purposes to demonstrate the type of data obtained from such computational studies.

| Rotational Isomer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| s-cis (syn-periplanar) | 0 | 0.00 | 2.5 - 4.0 |

| s-trans (anti-periplanar) | 180 | 0.5 - 1.5 | 1.8 - 3.0 |

Note: The s-cis and s-trans notation refers to the orientation of the vinyl group's double bond relative to the C7-C8 bond of the indole ring.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers robust methods for the in silico prediction of spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely accepted approach for calculating NMR chemical shifts with a high degree of accuracy. imist.maresearchgate.netyoutube.com

This method involves calculating the magnetic shielding tensors for each nucleus in the molecule. researchgate.net The calculated shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). youtube.com The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.govbohrium.com By comparing the predicted NMR spectra with experimental data, it is possible to confirm the structure of a synthesized compound or to distinguish between different isomers. rsc.org

Illustrative Data for Predicted vs. Experimental NMR Chemical Shifts of this compound:

The following interactive table provides a hypothetical comparison between predicted and experimental ¹H and ¹³C NMR chemical shifts for this compound. These values are for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| N1-CH₃ | 3.75 | 3.78 | 32.5 | 32.8 |

| C2-H | 7.10 | 7.12 | 128.0 | 128.3 |

| C3-H | 6.55 | 6.58 | 101.5 | 101.8 |

| C4-H | 7.60 | 7.63 | 121.0 | 121.2 |

| C5-H | 7.15 | 7.18 | 120.0 | 120.3 |

| C6-H | 7.05 | 7.08 | 119.5 | 119.8 |

| C7-Vinyl-Hα | 7.00 | 7.03 | 135.0 | 135.4 |

| C7-Vinyl-Hβ (cis) | 5.20 | 5.23 | 115.0 | 115.3 |

| C7-Vinyl-Hβ (trans) | 5.70 | 5.73 | - | - |

Computational Design and Virtual Screening Methodologies

The indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Computational design and virtual screening methodologies are therefore extensively applied to libraries of indole derivatives to identify potential drug candidates. acs.orgjetir.orgnih.govresearchgate.net

Computational Design: This involves the de novo design of novel molecules based on the structure of a biological target. For analogues of this compound, this could involve modifying the substituents on the indole ring or the vinyl group to optimize interactions with a specific protein's active site.

Virtual Screening: This is a high-throughput computational technique used to screen large libraries of existing compounds to identify those that are most likely to bind to a drug target. jetir.org Ligand-based virtual screening identifies molecules with similar properties to known active compounds, while structure-based virtual screening docks candidate molecules into the 3D structure of a target protein to predict their binding affinity. acs.org Indole derivatives are frequently included in these screening libraries due to their favorable pharmacological properties. nih.gov

Synthetic Utility and Derivatization Strategies for Complex Molecular Architectures Based on 1 Methyl 7 Vinyl 1h Indole

1-Methyl-7-vinyl-1H-indole as a Versatile Synthon in Complex Molecule Synthesis

The unique arrangement of the vinyl group adjacent to the indole (B1671886) core makes this compound a valuable synthon for accessing intricate molecular frameworks. The vinyl moiety can act as a dienophile or a diene in cycloaddition reactions, and as a handle for various cross-coupling and cyclization strategies.

Building Block for Fused Heterocyclic Systems

The vinyl group at the C7 position of the indole ring is well-positioned to participate in reactions that lead to the formation of fused heterocyclic systems. These reactions often involve the construction of a new ring that shares the C6 and C7 atoms of the indole core.

One of the primary applications of 7-vinylindoles is in Diels-Alder reactions , where the vinyl group acts as a dienophile. This cycloaddition strategy provides a direct route to carbazole (B46965) derivatives, which are important structural motifs in many biologically active compounds. For instance, the reaction of a 7-vinylindole with a suitable diene can construct a new six-membered ring fused to the indole, forming a tetrahydrocarbazole skeleton. Subsequent aromatization can then yield the fully aromatic carbazole system.

Organocatalytic asymmetric cascade reactions of 7-vinylindoles have been developed for the enantioselective synthesis of C7-functionalized indoles. nih.gov These reactions can lead to the construction of biologically important cyclopenta[b]indole scaffolds with high optical purity. nih.gov The process is believed to proceed through a vinylogous Michael addition followed by a Friedel-Crafts-type cyclization. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to assemble complex indole-fused heterocycles. semanticscholar.orgnih.gov For example, a unique MCR has been reported for the modular assembly of indole-fused seven-membered heterocycles, showcasing the utility of the indole scaffold in generating structural diversity. semanticscholar.orgnih.gov

| Fused System | Synthetic Approach | Key Features |

| Cyclopenta[b]indoles | Organocatalytic asymmetric cascade reaction | Diastereo- and enantioselective, construction of chiral centers. nih.gov |

| Tetrahydrocarbazoles | Diels-Alder reaction | Direct route to carbazole precursors. |

| Indole-fused 7-membered heterocycles | Multicomponent Reaction (MCR) | Modular and efficient assembly, broad substrate scope. semanticscholar.orgnih.gov |

Precursor for Spirocyclic and Multi-ring Indole Derivatives

Spirocyclic indoles, particularly spirooxindoles and spiroindolines, are a significant class of compounds found in numerous pharmaceuticals and natural alkaloids. rsc.org The synthesis of these structures can be challenging due to the propensity for 1,2-migration to restore aromaticity in the indole ring. rsc.org However, this compound provides a valuable starting point for accessing such complex architectures.

The vinyl group can be involved in intramolecular cyclization reactions to form spiro-systems at the C7 position, although this is less common than spirocyclization at the C2 or C3 positions. A more prevalent strategy involves the functionalization of the vinyl group, followed by a cyclization that incorporates atoms from the newly introduced substituent.

Furthermore, asymmetric cascade reactions involving 7-vinylindoles have been successfully employed to construct spirooxindole frameworks with excellent diastereoselectivity and enantioselectivity (>95:5 d.r., 94->99% ee). nih.gov This highlights the potential of using the vinyl group as a handle to initiate complex, stereocontrolled transformations. The development of methods for the spirocyclization of indole derivatives is an active area of research, with various synthetic strategies being explored to access these highly functionalized molecules. rsc.org

Derivatization at the Indole Nitrogen and Vinyl Moiety for Diversification

The presence of two distinct reactive sites, the indole nitrogen (though methylated in this case, the principle applies to related N-H indoles) and the vinyl group, allows for orthogonal derivatization strategies, leading to a wide array of structurally diverse molecules.

N-Acylation and N-Sulfonation Approaches

While the subject compound is N-methylated, the principles of derivatization at the indole nitrogen are crucial for related synthetic strategies starting from N-unsubstituted 7-vinylindoles. N-acylation of indoles is a common method to introduce a variety of functional groups and to modify the electronic properties of the indole ring. nih.gov This transformation can be challenging due to the relatively low nucleophilicity of the indole nitrogen. researchgate.net However, several methods have been developed to achieve this, including the use of acyl chlorides or thioesters as the acyl source. nih.govresearchgate.net

N-sulfonation is another important derivatization that can alter the biological activity and physicochemical properties of indole-containing molecules. Sulfonation is a key reaction in the metabolism of many xenobiotics and is known to play a role in both detoxification and bioactivation processes. uef.fi In a synthetic context, the introduction of a sulfonyl group can provide a handle for further functionalization or can be used to tune the electronic nature of the indole scaffold.

| Derivatization | Reagents/Conditions | Key Features |

| N-Acylation | Acyl chlorides, Thioesters with a base (e.g., Cs2CO3) nih.gov | Modifies electronic properties, introduces functional groups. nih.gov |

| N-Sulfonation | Sulfonyl chlorides in the presence of a base | Increases water solubility, alters biological activity. uef.fi |

Functionalization of the Vinyl Group for Further Elaborations

The vinyl group of this compound is a versatile functional handle that can undergo a wide range of chemical transformations, providing access to a diverse array of derivatives.

The Heck reaction , a palladium-catalyzed cross-coupling reaction, is a powerful tool for the arylation or vinylation of the vinyl group. organic-chemistry.orgwikipedia.orgmdpi.comyoutube.com This reaction allows for the formation of a new carbon-carbon bond at the terminal position of the vinyl moiety, leading to the synthesis of stilbene-like structures or more complex conjugated systems. wikipedia.org The Heck reaction is known for its high functional group tolerance and generally proceeds with excellent stereoselectivity. organic-chemistry.orgyoutube.com

Olefin metathesis is another valuable reaction for the functionalization of the vinyl group. nih.govbeilstein-journals.org Both cross-metathesis with other olefins and ring-closing metathesis (RCM) can be employed. nih.govbeilstein-journals.org Cross-metathesis allows for the introduction of a wide variety of substituents on the vinyl group, while RCM can be used to construct new rings by tethering another olefin to a different position on the indole scaffold.

Other important transformations of the vinyl group include:

Hydrovinylation: Asymmetric hydrovinylation of vinylindoles, catalyzed by Ni(II) complexes, can introduce a chiral but-3-enyl side chain with excellent enantioselectivity. nih.gov This has been applied in the synthesis of natural products like (+)-cis-trikentrin A. nih.gov

Epoxidation: The vinyl group can be epoxidized to form a reactive oxirane ring, which can be opened by various nucleophiles to introduce new functional groups.

Hydroboration-oxidation: This two-step process allows for the anti-Markovnikov hydration of the vinyl group, leading to the corresponding primary alcohol.

1,3-Dipolar Cycloaddition: The vinyl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with azomethine ylides to generate spiropyrrolidine derivatives. beilstein-journals.org

| Reaction | Catalyst/Reagents | Product Type |

| Heck Reaction | Palladium catalyst, base organic-chemistry.orgwikipedia.org | Substituted alkenes (e.g., stilbenes) wikipedia.org |

| Olefin Metathesis | Ruthenium catalysts (e.g., Grubbs catalyst) beilstein-journals.org | Substituted olefins, cyclic compounds nih.govbeilstein-journals.org |

| Asymmetric Hydrovinylation | Ni(II) catalyst, ethylene nih.gov | Chiral 2-but-3-enyl derivatives nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine ylides beilstein-journals.org | Spiropyrrolidines beilstein-journals.org |

Development of Libraries and Combinatorial Chemistry Approaches

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new drug candidates. openaccessjournals.comnih.gov The this compound scaffold is well-suited for the construction of chemical libraries due to its multiple points of diversification.

By combining the various derivatization strategies for the indole core and the vinyl group, a large and diverse library of compounds can be generated from a single starting material. For example, a library could be constructed by first performing a Heck reaction on the vinyl group with a set of different aryl halides. The resulting products could then be subjected to further diversification, for instance, by reactions at other positions of the indole ring if available.

The use of solid-phase organic synthesis (SPOS) can further enhance the efficiency of library generation. nih.gov By anchoring the this compound scaffold to a solid support, excess reagents and byproducts can be easily removed by filtration, simplifying the purification process and allowing for the automation of the synthesis. This approach, often coupled with diversity-oriented synthesis, aims to maximize the structural diversity of the compound library, increasing the probability of discovering molecules with desired biological activities. openaccessjournals.com

Strategic Applications in the Synthesis of Scaffolds with Defined Stereochemistry

The generation of scaffolds with defined stereochemistry from this compound hinges on the ability to control the facial selectivity of reactions at the vinyl group. This is typically achieved through the use of chiral catalysts, which create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the other. Key transformations include asymmetric hydrofunctionalization, cycloaddition reactions, and cascade processes.